molecular formula C13H12ClFN2O B2919616 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide CAS No. 2411268-68-1

2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide

Cat. No.: B2919616
CAS No.: 2411268-68-1
M. Wt: 266.7
InChI Key: UHSVGGNNDPQOLB-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a cyano group, a fluorophenyl group, and a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of 4-cyano-2-fluorobenzyl chloride from 4-cyano-2-fluorobenzaldehyde through chlorination.

    Cyclopropylacetamide Formation: Cyclopropylamine is reacted with chloroacetyl chloride to form N-cyclopropylacetamide.

    Coupling Reaction: The final step involves the coupling of the fluorophenyl intermediate with N-cyclopropylacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-methylacetamide
  • 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide
  • 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-propylacetamide

Uniqueness

2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O/c14-6-13(18)17(11-3-4-11)8-10-2-1-9(7-16)5-12(10)15/h1-2,5,11H,3-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSVGGNNDPQOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=C(C=C(C=C2)C#N)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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